molecular formula C13H19N3OS B5861878 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide

4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide

Cat. No. B5861878
M. Wt: 265.38 g/mol
InChI Key: LFUQKXRXQTVWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperazine family and has a molecular formula of C13H19N3O1S1. It has been found to have several interesting properties that make it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. This may explain its activity against cancer cells, as well as its antimicrobial properties.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. It has also been shown to have anti-inflammatory properties, which may be useful in treating certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method. It can be easily produced in large quantities, making it a cost-effective tool for research. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been found to have significant activity against cancer cells and certain strains of bacteria, making it a valuable tool in cancer research and antimicrobial drug development. However, one limitation of using 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide is its potential toxicity. Further studies are needed to determine its safety and potential side effects.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to determine its mechanism of action and potential side effects. 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide may also have potential applications in the development of new antimicrobial drugs. Further research is needed to fully explore the potential of this compound.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 4-methoxybenzylamine with carbon disulfide to form 4-methoxybenzyl dithiocarbamate. This intermediate is then reacted with methyl iodide and piperazine to produce 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide. The synthesis of this compound has been well established, and it can be easily produced in large quantities.

Scientific Research Applications

4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been studied for its potential use in various fields of scientific research. It has been found to have significant activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 4-(4-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide has been shown to have antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUQKXRXQTVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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